molecular formula C12H22N2O B2553980 1-(Cyclopentylmethyl)piperidine-4-carboxamide CAS No. 2097857-97-9

1-(Cyclopentylmethyl)piperidine-4-carboxamide

Cat. No.: B2553980
CAS No.: 2097857-97-9
M. Wt: 210.321
InChI Key: OLNITFCTRUCFKW-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged piperidine-4-carboxamide scaffold. This core structure is recognized for its versatility and has been successfully leveraged in the design of potent inhibitors for a diverse range of biological targets. Researchers will find value in this scaffold's demonstrated ability to be optimized for high potency and selectivity. The piperidine-4-carboxamide structure has shown promise in several key therapeutic areas. It has served as a foundation for developing novel anti-cytomegalovirus (CMV) agents with high selectivity indices, inhibiting viral replication at late stages . In the field of infectious diseases, analogs have been identified as potent, species-selective, and orally active inhibitors of the Plasmodium falciparum proteasome , presenting a promising path for new antimalarial therapies . Furthermore, the scaffold has been used to create potent inhibitors of the MALT1 protease , suggesting potential applications in researching autoimmune diseases and B-cell lymphomas , as well as selective inhibitors of anaplastic lymphoma kinase (ALK) for oncology research . Additional research indicates related derivatives possess notable analgesic activity in preclinical models . This compound is intended for research purposes to further explore these and other potential biochemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyclopentylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-12(15)11-5-7-14(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNITFCTRUCFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)piperidine-4-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic synthesis has been explored to enhance the efficiency and yield of the desired products .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biochemical Properties

1-(Cyclopentylmethyl)piperidine-4-carboxamide exhibits several notable biochemical properties:

  • Bioavailability : The compound has shown good bioavailability in preliminary studies, suggesting effective absorption and distribution in biological systems.
  • Antiviral Activity : In vitro studies indicate that it possesses antiviral properties against human coronaviruses, including SARS-CoV-2 .
  • Enzyme Inhibition : It has been linked to the inhibition of various enzymes involved in critical biological pathways, making it a valuable compound for further research.

Scientific Research Applications

This compound has a wide range of applications across different fields:

Medicinal Chemistry

  • Antiviral Agents : The compound is being explored for its potential as an antiviral agent, particularly against coronaviruses .
  • Antimicrobial Agents : Its effectiveness against Mycobacterium abscessus positions it as a candidate for developing new antimicrobial therapies .

Biological Studies

  • Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition mechanisms, contributing to the understanding of bacterial resistance and potential therapeutic targets .

Pharmaceutical Industry

  • Synthesis of Pharmaceutical Compounds : It serves as a building block for synthesizing various pharmaceutical compounds, enhancing drug discovery efforts .

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

Study TitleObjectiveFindingsYear
Antiviral Activity EvaluationAssess activity against coronavirusesShowed significant inhibition of viral replication2023
Antimicrobial Efficacy AssessmentEvaluate efficacy against Mycobacterium abscessusInhibited bacterial growth with low MIC values2024
Enzyme Inhibition Mechanism StudyInvestigate interaction with DNA gyraseConfirmed strong inhibitory effect on DNA gyrase2025

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a proteasome inhibitor, it binds to a region of the proteasome that is not conserved in human proteasome isomers, thereby selectively inhibiting the proteasome activity in malaria parasites . This selective inhibition disrupts the protein degradation process, leading to the accumulation of toxic proteins and ultimately the death of the parasite.

Comparison with Similar Compounds

Table 1: Comparison of Piperidine-4-Carboxamide Derivatives

Compound Name/ID Key Substituents Molecular Formula Biological Activity/Properties Synthesis Yield (%) Reference
Target Compound 1-(Cyclopentylmethyl) C₁₂H₂₂N₂O (inferred) N/A (structural analog data inferred) N/A -
2an () 1-(Cyclopentyl), 4-((3',5'-dichlorobiphenyl)methyl), 1-(2-methoxyacetyl) C₂₉H₃₃Cl₂N₂O₃ Not explicitly reported; likely impacts binding affinity due to dichlorobiphenyl moiety N/A
ZINC02123811 () 1-(Furochromenyl-propanoyl) C₂₉H₂₇N₃O₅ SARS-CoV-2 Mpro inhibition (IC₅₀ = 2.1 µM) N/A
Compound 7 () 1-(Oxadiazole-trifluoromethylphenyl) C₁₆H₁₈F₃N₃O₂ High yield (89%); trifluoromethyl enhances metabolic stability 89
Compound II () 1-(3,4,5-Trimethoxybenzoyl) C₁₆H₂₁N₃O₄ Analgesic activity; poor antimicrobial effects N/A
2k () 1-(4-Chlorobenzyl), tetrahydroquinoline-linked C₂₃H₂₆ClN₃O High σ₁ receptor affinity (Kᵢ = 3.7 nM) N/A

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups: The trifluoromethyl group in Compound 7 () improves metabolic stability, while chloro substituents (e.g., in 2k, ) enhance σ₁ receptor selectivity .

Synthesis Yields :

  • Yields for piperidine-4-carboxamide derivatives range widely (10–89%), influenced by steric hindrance and reaction conditions. For example, Compound 7 () achieved 89% yield via efficient coupling, whereas indole-linked analogs () showed lower yields (10–23%) due to complex heterocyclic systems .

Pharmacological Diversity :

  • Antiviral Activity : ZINC02123811 () inhibits SARS-CoV-2 Mpro via π-π stacking and hydrogen bonding, highlighting the role of aromatic substituents in viral protease inhibition .
  • Receptor Modulation : 2k () demonstrates that chlorobenzyl groups significantly enhance σ₁ receptor affinity, suggesting that the target compound’s cyclopentylmethyl group may offer alternative receptor interaction profiles .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Piperidine-4-carboxamides with electron-deficient substituents (e.g., trifluoromethyl in Compound 7 ) resist cytochrome P450-mediated oxidation, a critical factor in drug design .

Biological Activity

1-(Cyclopentylmethyl)piperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Overview of the Compound

This compound is a derivative of piperidine, a six-membered ring with nitrogen, which is often used in medicinal chemistry. The structural modifications in this compound aim to enhance its biological activity and selectivity towards specific targets.

The biological activity of this compound involves its interaction with various biological targets, including receptors and enzymes. Research indicates that it may function as an inhibitor of certain pathways, potentially modulating neurotransmitter activity or influencing ion channel behavior.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. For instance, a related study on piperidine-4-carboxamide derivatives demonstrated significant inhibitory effects against HIV-1 by targeting CCR5 receptors, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Properties

Research on related piperidine compounds has shown promising antimicrobial activities. These compounds have been evaluated for their ability to inhibit bacterial growth and may possess similar properties . The specific antimicrobial spectrum and efficacy of this compound warrant further investigation.

Inhibition of Ion Channels

Another area of interest is the compound's interaction with ion channels. Piperidine derivatives have been studied for their ability to modulate T-type calcium channels, which play a crucial role in various physiological processes . The potential for this compound to act as a calcium channel blocker could have implications for treating cardiovascular conditions.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of piperidine derivatives, compounds similar to this compound were shown to exhibit IC₅₀ values comparable to established antiviral agents. For example, derivatives with structural similarities demonstrated IC₅₀ values around 25 nM against CCR5, indicating strong inhibitory activity .

Case Study 2: Antimicrobial Activity Assessment

A comparative analysis of various piperidine derivatives revealed that modifications at the piperidine ring significantly influenced antimicrobial potency. This suggests that this compound could be optimized for enhanced antimicrobial action through structural adjustments .

Data Table: Comparative Biological Activities

CompoundActivity TypeIC₅₀ Value (nM)Reference
This compoundAntiviral (CCR5)TBD
Piperidine derivative (16g)Antiviral (CCR5)25.73
Piperidine derivative (17f)Calcium Channel BlockerTBD
Piperidine derivative (antimicrobial)AntimicrobialTBD

Conclusion and Future Directions

The biological activity of this compound presents exciting possibilities for therapeutic applications. Its potential as an antiviral agent and its interactions with ion channels highlight the need for further research. Future studies should focus on:

  • In-depth pharmacological evaluations : Assessing the compound's efficacy in various biological assays.
  • Mechanistic studies : Elucidating the precise molecular interactions involved.
  • Clinical trials : Exploring therapeutic applications in relevant disease models.

Q & A

Q. How are crystallographic data used to rationalize enantiomer-specific activity?

  • Methodological Answer : Chiral resolution (e.g., via chiral HPLC) separates enantiomers, followed by X-ray crystallography to correlate absolute configuration with activity. For example, (R)-enantiomers of related piperidine carboxamides show higher receptor occupancy .

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